molecular formula C14H17N5O2S B2719311 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide CAS No. 869068-18-8

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide

Cat. No. B2719311
CAS RN: 869068-18-8
M. Wt: 319.38
InChI Key: VLOVPTBWYVLYBO-UHFFFAOYSA-N
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

Synthetic Strategies and Chemical Reactivities

1,2,4-triazine derivatives, including those with sulfur-containing groups, are of significant interest due to their reactivity towards various electrophilic and nucleophilic reagents under different conditions. These compounds are synthesized through various methods, allowing for the introduction of diverse functional groups that can tailor their biological activity (Makki et al., 2019). The versatility in synthetic approaches facilitates the exploration of these compounds in medicinal chemistry, highlighting their potential as scaffolds for drug development.

Biological Activities

The biological evaluation of 1,2,4-triazine derivatives has shown promising results across a range of activities, including anticancer, antimicrobial, and anti-HIV properties. These activities are attributed to the unique chemical structure of the triazine ring and its ability to interact with biological targets. The presence of a thioxo group in these compounds further enhances their biological efficacy, making them valuable in the development of bioactive systems (Makki et al., 2019).

Applications in Medicinal Chemistry

Compounds related to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide are actively investigated for their therapeutic potential. Their application extends beyond traditional pharmaceuticals, including roles as intermediates in the synthesis of complex molecules with specific biological targets. The structural diversity achievable through modifications of the triazine core offers a broad spectrum of pharmacological activities, making these compounds attractive for the development of new medications and treatments (Nazarov et al., 2021).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-4-9(2)13(10(3)5-8)17-11(20)7-22-14-18-16-6-12(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVPTBWYVLYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CC(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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